1-Methyl-4-amino-2-methylquinolinium

Protein kinase C inhibition Dequalinium SAR Head-group multiplicity

1-Methyl-4-amino-2-methylquinolinium (also referred to as 1-MAQ iodide or 4-amino-1,2-dimethylquinolinium iodide) is a synthetic mono-quinolinium salt bearing a 4-amino substituent and a 2-methyl group on the heterocyclic core. Its structure corresponds to a single head-group fragment of the bis-quinolinium agent dequalinium, and it serves as both a synthetic precursor and a mechanistic comparator for dequalinium-analogue optimization programs.

Molecular Formula C11H13IN2
Molecular Weight 300.14 g/mol
CAS No. 70490-85-6
Cat. No. B1214967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-amino-2-methylquinolinium
CAS70490-85-6
Synonyms1-MAQ
1-methyl-4-amino-2-methylquinolinium
MAQ iodide
Molecular FormulaC11H13IN2
Molecular Weight300.14 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-]
InChIInChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H
InChIKeyNIIAVLFMTBTSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-amino-2-methylquinolinium (CAS 70490-85-6): A Differentiated Mono-Quinolinium Building Block for Kinase and Oxidoreductase Probe Development


1-Methyl-4-amino-2-methylquinolinium (also referred to as 1-MAQ iodide or 4-amino-1,2-dimethylquinolinium iodide) is a synthetic mono-quinolinium salt bearing a 4-amino substituent and a 2-methyl group on the heterocyclic core. Its structure corresponds to a single head-group fragment of the bis-quinolinium agent dequalinium, and it serves as both a synthetic precursor and a mechanistic comparator for dequalinium-analogue optimization programs [1]. The compound has been evaluated in two distinct enzymatic contexts—as a structural probe in NADH–ubiquinone reductase (Complex I) inhibition studies [2] and as a mono-cationic reference ligand in protein kinase Cα (PKCα) inhibitor structure–activity relationship (SAR) campaigns [1].

Why 1-Methyl-4-amino-2-methylquinolinium Cannot Be Replaced by Generic Quinolinium Salts or Commercial NNMTi Probes


In-class quinolinium salts exhibit steep SAR with respect to the number of aromatic head-groups, the N1-alkyl substitution pattern, and the position of the amino substituent, meaning even seemingly minor structural variations produce functionally non-equivalent tools [1]. For instance, the mono-cationic 4-amino-1,2-dimethylquinolinium scaffold shows substantially weaker PKCα inhibition than its bis-cationic dequalinium counterpart, directly demonstrating that a single quinolinium ring is insufficient to engage the two-point binding model required for potent kinase blockade [1]. Conversely, simple removal of the 2-methyl group or relocation of the amino group from the 4- to the 5-position (as in the commercial NNMTi probe 5-amino-1-methylquinolinium, CAS 42464-96-0) redirects target selectivity from PKCα to nicotinamide N-methyltransferase (NNMT), underscoring how specific substitution vectors dictate enzyme-target engagement. Therefore, generic “quinolinium iodide” procurement without precise CAS verification risks delivering a compound with unintended potency, selectivity, or even a divergent biological annotation.

Quantitative Differentiation of 1-Methyl-4-amino-2-methylquinolinium Against Closest Structural Analogs


Mono- vs. Bis-Quinolinium PKCα Inhibitory Potency: The Critical Two-Point Binding Requirement

In a head-to-head comparison under identical in vitro conditions, the bis-quinolinium dequalinium (1) inhibited recombinant human PKCα with an IC₅₀ of 7 μM, whereas the corresponding mono-quinolinium analogue A (structurally analogous to 1-methyl-4-amino-2-methylquinolinium) exhibited an IC₅₀ of 117 μM, representing a 16.7-fold loss of potency when only one quinolinium head-group is present [1]. This quantitative difference forms the experimental foundation of the two-point binding model, confirming that the mono-cationic 4-amino-1,2-dimethylquinolinium scaffold cannot functionally substitute for bis-cationic dequalinium motifs in PKC-targeted studies [1].

Protein kinase C inhibition Dequalinium SAR Head-group multiplicity

Positional Isomer Selectivity: 4-Amino vs. 5-Amino Quinolinium Scaffolds Divert Enzyme Targeting

Although the 4-amino-1,2-dimethylquinolinium scaffold has been annotated as an NNMT inhibitor in certain vendor databases, the primary literature firmly establishes that the 5-amino regioisomer (5-amino-1-methylquinolinium iodide, CAS 42464-96-0; commonly sold as NNMTi) is the characterized NNMT ligand with a reported IC₅₀ of 1.2 μM [2][3]. No peer-reviewed study has been identified that reports NNMT inhibitory activity for the 4-amino-1,2-dimethylquinolinium isomer. This regioisomeric divergence is mechanistically significant because the amino-group position alters the electron density distribution on the quinolinium ring, which correlates quantitatively with inhibitory potency according to Mulliken charge analysis [1].

NNMT inhibition Positional isomerism Target selectivity

N-Alkyl Chain-Length Threshold for NADH Oxidase Inhibition: 1-Methyl vs. 1-Hexyl Quinolinium

Structure–activity studies on bovine heart mitochondrial NADH oxidase demonstrated that a single quinolinium ring requires a long hydrocarbon side chain for significant inhibitory activity, whereas the 1-methyl congener (i.e., 1-methyl-4-amino-2-methylquinolinium) lacks this essential N-alkyl extension and is consequently a weak inhibitor of NADH oxidase [1]. In contrast, 1-hexyl-4-amino-2-methylquinolinium, bearing a C₆ alkyl chain, produces significant NADH oxidase inhibition at comparable concentrations [1]. This chain-length dependency establishes that the 1-methyl derivative serves primarily as a minimal-structure baseline for SAR interpretation rather than as a functional Complex I inhibitor.

NADH–ubiquinone reductase Complex I inhibition N-alkyl SAR

Mulliken Charge-Based Predictivity: Electron Density at N1 Correlates with PKCα Potency Across Head-Group Variants

Abeywickrama et al. demonstrated a quantitative correlation between the Mulliken charge on the quinolinium N1 atom and the measured PKCα IC₅₀ across a series of head-group variants, including the 4-amino-1,2-dimethylquinolinium scaffold [1]. Compounds with more negative N1 Mulliken charges (indicative of greater electron density on the ring nitrogen) exhibited higher PKCα inhibitory potency. This computational metric provides a rational basis for differentiating closely related quinolinium salts without requiring empirical IC₅₀ determination for every new derivative [1].

Computational SAR Mulliken charge analysis PKCα inhibitor design

Procurement-Relevant Application Scenarios for 1-Methyl-4-amino-2-methylquinolinium Based on Verified Evidence


Mechanistic Control Compound in Dequalinium–PKCα SAR Studies

The 16.7-fold potency differential relative to dequalinium (IC₅₀ = 117 μM vs. 7 μM) [1] positions 1-methyl-4-amino-2-methylquinolinium as the essential mono-cationic control for PKCα inhibitor SAR campaigns. Laboratories synthesizing novel dequalinium analogues should procure this compound to empirically validate that observed kinase inhibition requires the bis-quinolinium two-point binding motif, thereby confirming on-target mechanism of action and ruling out non-specific poly-cationic effects.

Negative-Control Reference for N-Alkyl Chain-Length SAR in Complex I Inhibition

Given that the 1-methyl derivative lacks the long N-alkyl chain required for NADH oxidase inhibition [1], it serves as a validated negative control in mitochondrial electron transport studies. Researchers evaluating novel quinolinium-based Complex I inhibitors can use this compound to experimentally define the baseline activity attributable to the quinolinium core alone, enabling quantitative attribution of inhibitory gains to N-alkyl or linker modifications.

Computational Chemistry Benchmark for Quinolinium Charge–Activity Modeling

The inclusion of 4-amino-1,2-dimethylquinolinium in the Mulliken charge–potency correlation established by Abeywickrama et al. [1] makes this compound a useful benchmark for validating new computational models that predict quinolinium PKCα activity from electron-density descriptors. Computational chemistry groups can use this publicly reported structure–charge–activity data point to calibrate density functional theory (DFT) or semi-empirical workflows before applying them to virtual screening libraries.

Synthetic Intermediate for Dequalinium Analogue Libraries

The primary synthetic utility of 1-methyl-4-amino-2-methylquinolinium is as a mono-quinolinium head-group precursor for constructing asymmetric bis-quinolinium analogues via N-alkylation with α,ω-dihaloalkanes [1]. Procurement for this purpose is appropriate when the desired final compound requires two non-identical head groups, as the mono-methyl derivative can be selectively coupled to a second, structurally distinct quinolinium partner.

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